molecular formula C20H16ClN5OS2 B2639533 N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide CAS No. 689266-94-2

N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Katalognummer B2639533
CAS-Nummer: 689266-94-2
Molekulargewicht: 441.95
InChI-Schlüssel: ICULCQQZFHRFJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Properties

  • A study conducted by Bhoi et al. (2015) on the synthesis and characterization of novel derivatives containing quinoline linkage as potent antibacterial agents provides insights into the chemical strategies employed to develop compounds with enhanced antibacterial activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity [Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H. (2015)].

Anticancer Activities

  • Nguyen et al. (2022) synthesized new derivatives bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, demonstrating the compound's potential for anticancer activity. The study's findings contribute to the understanding of how structural modifications can impact the biological activities of these compounds [Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T. (2022)].

Anti-inflammatory and Analgesic Evaluation

  • Rajasekaran et al. (2011) investigated the anti-inflammatory and analgesic evaluation of thioxoquinazolinone derivatives, highlighting the therapeutic potential of these compounds. The synthesized derivatives showed significant activity, suggesting their usefulness in developing new treatments for inflammation and pain [Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2011)].

Antimicrobial and Anticonvulsant Activities

  • Another study by Rajasekaran et al. (2013) focused on the synthesis of novel derivatives for antimicrobial and anticonvulsant activities. This research underscores the versatility of thioxoquinazolinone-based compounds in addressing a wide range of biological targets, offering insights into their potential application in treating microbial infections and seizure disorders [Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2013)].

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 4-chlorobenzylamine with 2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with a suitable acid such as hydrochloric acid to obtain the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid", "Dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide (1.0 equiv) in dichloromethane or DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture under reflux conditions for 12-24 hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Dissolve the resulting intermediate in a suitable acid such as hydrochloric acid.", "Step 7: Extract the product with a suitable solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product." ] }

CAS-Nummer

689266-94-2

Molekularformel

C20H16ClN5OS2

Molekulargewicht

441.95

IUPAC-Name

N-[(4-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H16ClN5OS2/c21-13-7-5-12(6-8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-3-1-2-4-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28)

InChI-Schlüssel

ICULCQQZFHRFJH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.